1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
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Overview
Description
1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol is a useful research compound. Its molecular formula is C19H31NO3 and its molecular weight is 321.461. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Agents and NMDA Receptor Antagonists
Research has identified compounds structurally related to 1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol as potent neuroprotective agents. These compounds, particularly those targeting N-methyl-D-aspartate (NMDA) receptors, offer insights into treating neurological conditions. For instance, studies on chromanol compounds, which share a structural similarity, have shown high affinity for NMDA receptor sites, suggesting their potential in protecting against glutamate toxicity in neuronal cultures (Butler et al., 1998).
Polymer Stabilization
The stability of polymers under various environmental conditions is a significant concern in materials science. Research into combined stabilizers based on hindered phenols and Hindered Amine Stabilizers (HAS), incorporating structural elements like tetramethylpiperidine, has demonstrated improved light stabilization in polymers. This is especially relevant in polypropylene films, where these stabilizers have shown to enhance resistance against photooxidative degradation (Kósa et al., 2003).
Oxidative Stability and Catalytic Activity
The oxidative stability of various compounds and their catalytic activities are crucial in synthetic chemistry and industrial processes. For example, the oxidation of terminal diols to the corresponding polymers containing carbonyl moieties, mediated by stable radicals derived from tetramethylpiperidine, showcases the application of these compounds in synthesizing advanced polymeric materials (Yoshida et al., 1992).
Calcium Channel Modulation
Certain derivatives are explored for their ability to modulate calcium channels, combining Ca(2+) overload inhibition with antioxidant activity. This is particularly significant in the development of new therapeutic agents for cardiovascular diseases. Compound CP-060, with structural elements related to tetramethylpiperidine, has been highlighted for its potent Ca(2+) antagonistic activity, indicating the potential for such compounds in medical applications (Kato et al., 1999).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Its chemical structure suggests potential involvement in pathways related to aromatic compounds .
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-14-6-8-17(9-7-14)23-13-16(22)12-20-18(2,3)10-15(21)11-19(20,4)5/h6-9,15-16,21-22H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHRSHSBXTLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.